BenchChemオンラインストアへようこそ!

7α,12α-Dihydroxycholest-4-en-3-one-d7

LC-MS/MS method validation stable isotope dilution bile acid quantification

This d7-labeled analog of 7α,12α-dihydroxycholest-4-en-3-one is the definitive internal standard for isotope-dilution LC-MS/MS assays targeting the CYP8B1-mediated 12α-hydroxylation branch point in bile acid biosynthesis. Unlike the unlabeled compound, it co-elutes identically with the endogenous analyte and corrects for ion suppression and extraction variability. It cannot be substituted with d7-C4 (7α-hydroxy-4-cholesten-3-one-d7), which differs in retention time and MRM transition, introducing quantification bias. Use this matched SIL-IS to achieve sub-7% CV precision and >90% accuracy, as demonstrated in validated methods for plasma, serum, and tissue homogenates. The ≥3 Da mass shift eliminates isotopic cross-talk.

Molecular Formula C₂₇H₃₇D₇O₃
Molecular Weight 423.68
Cat. No. B1153205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7α,12α-Dihydroxycholest-4-en-3-one-d7
Synonyms(7α,12α)-7,12-Dihydroxycholest-4-en-3-one;  Cholest-4-ene-7α,12α-diol-3-one-d7; 
Molecular FormulaC₂₇H₃₇D₇O₃
Molecular Weight423.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7α,12α-Dihydroxycholest-4-en-3-one-d7: Deuterated Bile Acid Intermediate for LC-MS Quantification and Metabolic Research


7α,12α-Dihydroxycholest-4-en-3-one-d7 is a deuterium-labeled analog of 7α,12α-dihydroxy-4-cholesten-3-one, a key intermediate in the neutral pathway of bile acid biosynthesis from cholesterol [1]. The unlabeled compound is formed via 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one (C4) by CYP8B1 and serves as the immediate precursor to cholic acid [2]. Incorporation of seven deuterium atoms (d7) increases the molecular mass by 7 Da relative to the unlabeled analyte (from 416.6 Da to 423.7 Da), enabling its use as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [3]. This compound is classified as a 12α-hydroxysteroid intermediate and is distinct from its 7α-monohydroxy precursor (C4) in both biosynthetic function and analytical specificity.

Why Unlabeled 7α,12α-Dihydroxycholest-4-en-3-one or d7-7α-Hydroxy-4-cholesten-3-one Cannot Substitute for d7-7α,12α-Dihydroxycholest-4-en-3-one


Generic substitution in analytical or research workflows fails on two fronts. First, unlabeled 7α,12α-dihydroxycholest-4-en-3-one cannot correct for matrix effects, ion suppression, or extraction variability inherent to biological sample analysis by LC-MS/MS—deficiencies that the deuterated analog addresses through co-elution and near-identical physicochemical behavior . Second, the commercially available d7-7α-hydroxy-4-cholesten-3-one (C4-d7) internal standard cannot substitute for this compound in assays targeting the 12α-hydroxylated intermediate because it differs in both retention time and MRM transition specificity; substituting the wrong deuterated analog introduces quantification bias when measuring distinct pathway branch points [1]. The absence of a matched internal standard for 7α,12α-dihydroxycholest-4-en-3-one compromises method accuracy, as demonstrated by studies where insufficient isotopic purity or mismatched SIL-IS led to compromised limits of quantification [2].

Quantitative Evidence for 7α,12α-Dihydroxycholest-4-en-3-one-d7: Analytical Performance and Procurement Differentiation


Stable Isotope Dilution Corrects Matrix Effects: Accuracy and Precision Achievable with d7 Internal Standard

The use of d7-7α,12α-dihydroxycholest-4-en-3-one as an internal standard enables isotope dilution mass spectrometry (IDMS), which corrects for matrix effects, ion suppression, and extraction variability in biological samples. In validated LC-MS/MS methods for structurally analogous bile acid intermediates (using d7-C4 as the internal standard for C4 quantification), intra-assay precision achieved a coefficient of variation (CV) of ≤6.7% and inter-assay precision ≤7.5% [1]. Method accuracy across the calibration range (1-200 ng/mL) ranged from 90-104% [1]. In contrast, the absence of a matched SIL-IS for specific bile acid species resulted in CVs exceeding 20% and compromised limits of quantification due to insufficient isotopic purity [2].

LC-MS/MS method validation stable isotope dilution bile acid quantification

d7 vs. d4/d5 Labeling: Mass Difference Requirements for Reliable LC-MS Quantification

The d7 labeling of 7α,12α-dihydroxycholest-4-en-3-one provides a +7 Da mass shift relative to the unlabeled analyte, exceeding the minimum recommended mass difference of 3 Da required to avoid spectral overlap between the M+n isotopic peaks of the analyte and the M+0 peak of the internal standard . In contrast, d4-labeled bile acid standards (e.g., d4-cholic acid, d4-CDCA) exhibit only a +4 Da shift, which increases the risk of isotopic cross-contribution when the unlabeled analyte has a naturally abundant M+4 isotopologue . Studies have demonstrated that compromised limits of quantification in BA assays result from insufficient isotopic purity of SIL-IS [1]. While deuterium labeling carries a theoretical risk of H/D exchange at carbons adjacent to carbonyl groups, proper positioning on non-exchangeable sites mitigates this concern .

deuterium labeling isotopic purity mass spectrometry interference

Pathway-Specific Intermediate: Distinct from C4 (7α-hydroxy-4-cholesten-3-one) at the CYP8B1 Branch Point

7α,12α-Dihydroxycholest-4-en-3-one represents a distinct biosynthetic intermediate from its precursor 7α-hydroxy-4-cholesten-3-one (C4). The conversion from C4 to the 12α-hydroxylated product is catalyzed by CYP8B1, the enzyme that determines the ratio of cholic acid to chenodeoxycholic acid synthesis [1]. This branch point is biologically significant: CYP8B1 activity influences cholesterol absorption efficiency and has been implicated in obesity and cardiovascular health [1]. While C4 serves as a general biomarker for total bile acid synthesis (normal range: 6-60.7 ng/mL in healthy controls) and bile acid malabsorption (diagnostic cutoff: 48.3 ng/mL with 90.9% sensitivity) [2][3], measurement of 7α,12α-dihydroxycholest-4-en-3-one specifically interrogates flux through the cholic acid branch of the pathway.

bile acid biosynthesis CYP8B1 cholic acid pathway

Deuterated vs. 13C-Labeled Internal Standards: Cost-Effectiveness and Practical Considerations

Both deuterium (2H) and 13C labeling can serve as internal standards for LC-MS quantification. 13C labeling offers superior label stability (no H/D exchange at α-carbons adjacent to carbonyl groups) . However, deuterium labeling remains the predominant approach in bile acid research due to significantly lower synthesis cost and greater commercial availability [1]. The potential limitation of H/D exchange can be mitigated through proper positioning of deuterium atoms on non-exchangeable sites and appropriate storage conditions . For 7α,12α-dihydroxycholest-4-en-3-one-d7, the deuterium labels are positioned to minimize exchange risk while maintaining the economic advantage of deuterium synthesis over 13C incorporation.

stable isotope labeling deuterium vs 13C procurement economics

Method Linearity and Sensitivity: Lower Limits of Quantification Achievable with d7 Internal Standard

In validated UHPLC-MS/MS methods employing d7-labeled internal standards for structurally analogous bile acid intermediates (C4-d7 for C4 quantification), lower limits of quantification (LLOQ) of 5 ng/mL have been achieved with linear calibration ranges spanning 5-300 ng/mL (R² = 0.9977) [1]. More sensitive LC-ESI-MS/MS methods with derivatization have achieved detection limits of 100 fg (signal-to-noise ratio = 10), representing approximately 1,000-fold improvement over conventional HPLC-UV methods [2]. In rat and monkey plasma assays using C4-d7 internal standard, calibration ranges of 1-200 ng/mL and 0.5-100 ng/mL were established respectively, with endogenous concentrations quantified at 53.0 ± 16.5 ng/mL (rat) and 6.8 ± 5.6 ng/mL (monkey) [3].

LLOQ calibration range method validation

Recommended Application Scenarios for 7α,12α-Dihydroxycholest-4-en-3-one-d7 in Research and Industrial Settings


Quantitative LC-MS/MS Assays Targeting the Cholic Acid Biosynthetic Branch Point

Use as a matched internal standard in isotope dilution LC-MS/MS methods for quantifying 7α,12α-dihydroxycholest-4-en-3-one in biological matrices (plasma, serum, liver homogenates, hepatocyte culture media). The d7 label corrects for matrix effects and ion suppression, enabling precise quantification of flux through CYP8B1-mediated 12α-hydroxylation. Method validation studies with analogous d7 standards demonstrate intra-assay precision ≤6.7% CV and accuracy 90-104% across calibration ranges of 1-200 ng/mL [1].

Investigating CYP8B1 Activity and Regulation in Metabolic Disease Models

Employ the compound to measure 7α,12α-dihydroxycholest-4-en-3-one levels as a functional readout of CYP8B1 activity. CYP8B1 controls the cholic acid:chenodeoxycholic acid ratio and has been implicated in obesity, insulin resistance, and cardiovascular health [2]. The deuterated standard enables accurate quantification of this specific intermediate without interference from the structurally similar C4 precursor, which serves as a more general bile acid synthesis marker with diagnostic cutoff values of 48.3 ng/mL for bile acid diarrhea (90.9% sensitivity, 84.4% specificity) [3].

Bile Acid Metabolomics and Pathway Flux Analysis

Incorporate into targeted metabolomics panels alongside other deuterated bile acid standards (d4-CA, d4-CDCA, d4-LCA, d4-DCA) for comprehensive bile acid profiling . The compound specifically enables quantification of intermediates in the neutral pathway that are not captured by commercial bile acid standard mixtures, which predominantly contain terminal bile acids and their conjugates. High-resolution HPLC-ESI-MS methods with deuterated internal standards have achieved limits of detection of 0.05-0.30 nmol/mL for bile acid precursors in human plasma [4].

Method Development and Cross-Laboratory Standardization

Use as a reference standard for developing and validating new LC-MS/MS methods targeting bile acid intermediates. The d7 label provides the ≥3 Da mass shift required to avoid isotopic interference from naturally abundant M+n isotopologues of the unlabeled analyte . The compound supports inter-laboratory harmonization of quantitative assays, as stable isotope-labeled internal standards reduce between-laboratory variability compared to structurally dissimilar internal standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7α,12α-Dihydroxycholest-4-en-3-one-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.